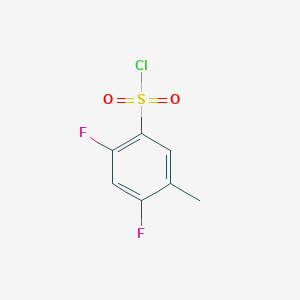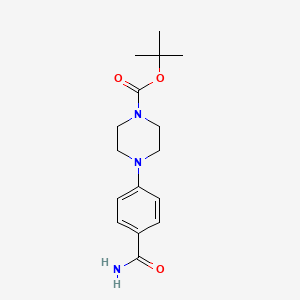
5-fluoro-6-methoxy-2,3-dihydro-1H-indole-2,3-dione
Übersicht
Beschreibung
5-fluoro-6-methoxy-2,3-dihydro-1H-indole-2,3-dione, also known as 5F-MDMB-PICA, is a synthetic cannabinoid that was first identified in 2018. It is a significant heterocyclic system in natural products and drugs . Indoles, both natural and synthetic, show various biologically vital properties .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds . A novel 5-fluoro-1-methyl/ethyl-1H-indole-2,3-dione 3-[4-(substituted phenyl)-thiosemicarbazones] has been synthesized .Wissenschaftliche Forschungsanwendungen
Antiviral Applications
Indole derivatives, including 5-fluoro-6-methoxy-1H-indole-2,3-dione, have shown promising antiviral properties. Research indicates that certain indole derivatives can inhibit the replication of viruses such as influenza A and Coxsackie B4 virus . These compounds can be designed to target specific viral enzymes or processes, potentially leading to new treatments for viral infections.
Anti-inflammatory and Anticancer Properties
The indole nucleus is a common feature in compounds with anti-inflammatory and anticancer activities. Derivatives of 5-fluoro-6-methoxy-1H-indole-2,3-dione have been studied for their potential to act as cytotoxic agents against various cancer cell lines, including MCF10A, Calu1, HCT116, Panc1, ACHN, and H460 . These compounds may work by inducing apoptosis or inhibiting cell proliferation.
Agricultural Chemistry
In agriculture, indole derivatives like 5-fluoro-6-methoxy-1H-indole-2,3-dione can be utilized to synthesize plant growth regulators such as Indole-3-acetic acid (IAA) . IAA is a naturally occurring plant hormone that regulates various aspects of plant growth and development, including cell division, elongation, and differentiation.
Material Science
Indole derivatives are also explored in material science for their potential use in organic semiconductors and photovoltaic materials. The electronic properties of indoles make them suitable for creating conductive polymers, which can be used in the development of flexible electronic devices .
Environmental Science
In environmental science, the study of indole derivatives extends to their role in bioremediation processes. These compounds can be part of the metabolic pathways of microorganisms used to degrade environmental pollutants, helping to break down hazardous substances into less harmful ones .
Biochemistry and Pharmacology
In biochemistry and pharmacology, 5-fluoro-6-methoxy-1H-indole-2,3-dione derivatives are valuable for their medicinal properties. They serve as key intermediates in the synthesis of complex molecules with biological activity, including tryptophan dioxygenase inhibitors and potential immunomodulators . These compounds can influence various biochemical pathways, offering therapeutic benefits for a range of conditions.
Zukünftige Richtungen
The future directions for the study of 5-fluoro-6-methoxy-2,3-dihydro-1H-indole-2,3-dione could include further exploration of its synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to understand its safety and hazards. The potential applications of this compound in the treatment of various disorders could also be explored .
Eigenschaften
IUPAC Name |
5-fluoro-6-methoxy-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO3/c1-14-7-3-6-4(2-5(7)10)8(12)9(13)11-6/h2-3H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNSRDZWCQCKQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC(=O)C2=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



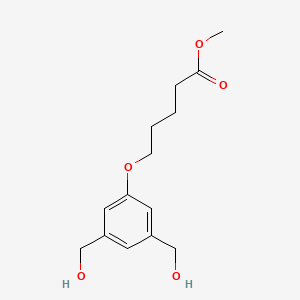

![Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate](/img/structure/B1444433.png)
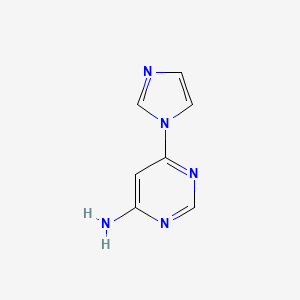
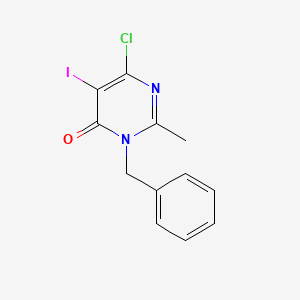
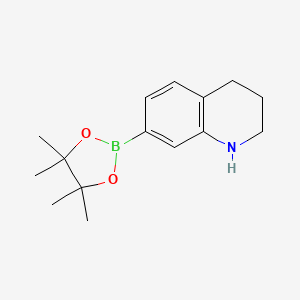

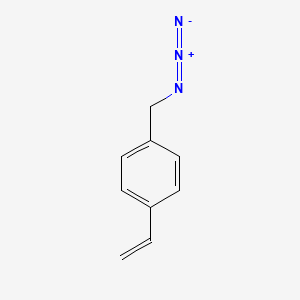
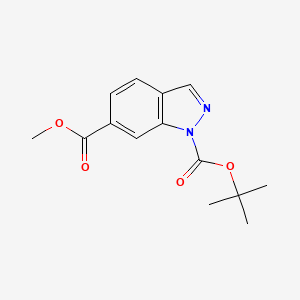


amino}pyrrolidine-1-carboxylate](/img/structure/B1444450.png)
